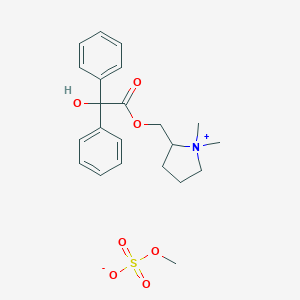
Poldine methylsulfate
Overview
Description
Poldine Methylsulfate is an anticholinergic drug . It has a molecular formula of C22H29NO7S and a molecular weight of 451.53 . It was first approved in 1960 .
Molecular Structure Analysis
The molecular structure of Poldine Methylsulfate consists of 22 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 sulfur atom . The percent composition is C 58.52%, H 6.47%, N 3.10%, O 24.80%, S 7.10% .
Scientific Research Applications
Treatment of Hyperhidrosis
Poldine methylsulfate is an anticholinergic compound that has been used experimentally for the treatment of hyperhidrosis . Hyperhidrosis is a condition characterized by excessive sweating, and anticholinergics can help reduce this symptom. Specifically, poldine methylsulfate has been found to be effective in decreasing plantar sweating in institutionalized patients .
Spectrophotometric Determination
Poldine methylsulfate can be determined using spectrophotometric methods . This involves measuring the ultraviolet absorbance of methanol solutions of the compound . This method can be applied to pharmaceutical preparations, providing a reliable way to quantify the amount of poldine methylsulfate present .
Mechanism of Action
Target of Action
Poldine methylsulfate primarily targets the Muscarinic Acetylcholine Receptors (CHRM) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.
Mode of Action
As a Muscarinic Acetylcholine Receptor antagonist , Poldine methylsulfate works by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors . This prevents the transmission of nerve impulses through these receptors, thereby influencing various physiological processes.
Biochemical Pathways
Poldine methylsulfate affects two main biochemical pathways: the Neuroactive Ligand-Receptor Interaction and the Cholinergic Synapse . By blocking the muscarinic acetylcholine receptors, it disrupts the normal functioning of these pathways, leading to downstream effects that can alter various physiological responses.
Result of Action
The molecular and cellular effects of Poldine methylsulfate’s action are largely due to its antagonistic effect on muscarinic acetylcholine receptors. By blocking these receptors, it can influence a range of physiological processes, potentially leading to various therapeutic effects .
Safety and Hazards
properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3.CH4O4S/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-5-6(2,3)4/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHAZEKGLAMVFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969686 | |
| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Poldine methylsulfate | |
CAS RN |
545-80-2 | |
| Record name | Pyrrolidinium, 2-[[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl]-1,1-dimethyl-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poldine methylsulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poldine metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLDINE METHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564C0W9848 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Poldine Methylsulfate in treating peptic ulcers?
A1: While the provided abstracts do not delve into the specific mechanism of action of Poldine Methylsulfate, they do highlight its use in treating peptic ulcers. [, , ] This suggests that Poldine Methylsulfate likely acts as an anticholinergic agent. Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter that stimulates the production of stomach acid. By reducing stomach acid, Poldine Methylsulfate can help alleviate the symptoms of peptic ulcers and promote healing.
Q2: How can Poldine Methylsulfate be quantified in pharmaceutical preparations?
A2: A spectrophotometric method has been developed for the determination of Poldine Methylsulfate in pharmaceutical preparations. [] This method utilizes the ultraviolet absorbance of the compound in methanol solutions. To eliminate interference from other substances, a separation step involving the formation and subsequent regeneration of a reineckate derivative via ion-exchange chromatography is employed.
Q3: Has Poldine Methylsulfate been compared to other drugs for peptic ulcer treatment?
A3: Yes, research has been conducted comparing the effectiveness of Poldine Methylsulfate to other treatment options for peptic ulcers. One study involved a double-blind comparison of Poldine Methylsulfate with butabarbital sodium and propantheline bromide with phenobarbital. [, ] While the specific results of this study are not detailed in the abstract, the fact that such a comparison was conducted highlights the ongoing effort to understand the relative efficacy of different peptic ulcer treatments.
Q4: Are there any analytical methods to study the stability of Poldine Methylsulfate?
A4: The spectrophotometric method mentioned previously is not only valuable for quantifying Poldine Methylsulfate but also for investigating its hydrolytic degradation. [] By monitoring the changes in UV absorbance over time, researchers can gain insights into the stability of the compound under various conditions and potentially identify degradation products. This information is crucial for developing stable formulations and ensuring the drug's efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



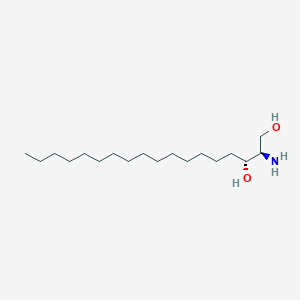
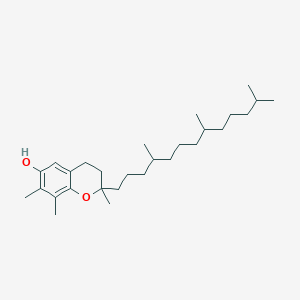
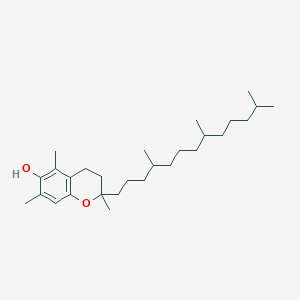
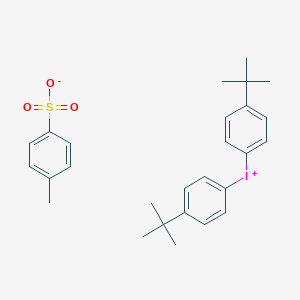




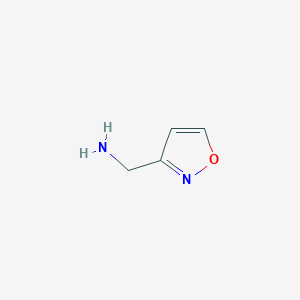


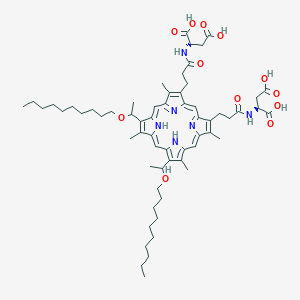
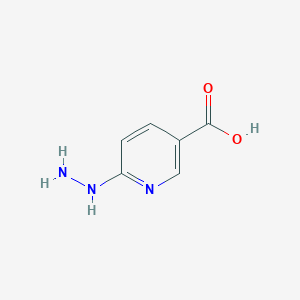
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)